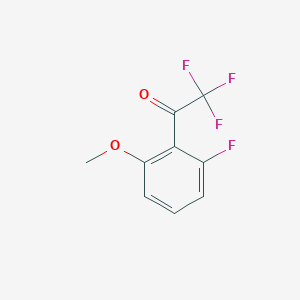

2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone

説明

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoroacetyl group attached to a substituted benzene ring. The aromatic ring contains a fluorine atom at the ortho-position (C2) and a methoxy group at the para-position (C6).

特性

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOAQKZCJCAVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

Reduction: Formation of trifluoromethyl-substituted alcohols.

Substitution: Formation of various substituted aromatic compounds.

科学的研究の応用

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is utilized in several scientific research fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro substituents enhance the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine and trifluoroacetyl groups in the target compound enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic attack. In contrast, methoxy or amino substituents (e.g., ) introduce electron-donating effects, reducing reactivity but improving solubility in polar solvents.

- Biological Relevance: Amino-substituted analogs (e.g., ) may exhibit enhanced binding to biological targets due to hydrogen bonding, whereas chlorinated derivatives (e.g., ) are more lipophilic, favoring membrane permeability.

Physical and Chemical Properties

Melting Points and Solubility

- Chlorinated Analog (CAS 321-31-3) : Melting point ~253–255°C, indicating high crystallinity due to halogen interactions .

- Methoxy-Substituted Analog (CAS 123184-19-0) : Likely lower melting point than halogenated analogs due to reduced intermolecular forces .

Reactivity

- The trifluoroacetyl group in all analogs is highly electrophilic, enabling reactions with amines or alcohols to form Schiff bases or acetals.

- Fluorine substituents (e.g., in the target compound) stabilize the ketone via inductive effects, reducing enolization compared to hydroxyl-substituted analogs .

生物活性

2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C9H8F4O2

- Molecular Weight : 224.15 g/mol

- Structure : The compound features a trifluoromethyl group and a methoxy-substituted phenyl group, contributing to its chemical stability and potential biological activity.

The biological activity of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases hydrophobicity, which may enhance membrane penetration and binding affinity to biological targets. The methoxy group can modulate electronic properties, further influencing the compound's interactions within biological systems.

Binding Affinity and Enzymatic Inhibition

Recent studies have evaluated the binding affinities of this compound to specific enzymes. For instance, similar compounds with fluorinated phenyl groups have demonstrated significant inhibitory effects on various kinases and enzymes involved in cancer proliferation:

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | FGFR1 | <4.1 |

| Compound B | FGFR2 | 2.0 ± 0.8 |

| Compound C | ERK1/2 | 20 |

These findings suggest that structural modifications, such as the incorporation of fluorinated groups, can enhance enzyme inhibition potency .

Case Studies

In a study focusing on the synthesis and evaluation of derivatives containing similar structures, compounds were assessed for their antiproliferative activities against various cancer cell lines:

- Cell Line : KG1

- IC50 : 25.3 ± 4.6 nM

- Cell Line : SNU16

- IC50 : 77.4 ± 6.2 nM

These results indicate that fluorinated compounds can exhibit potent biological activity against specific cancer types, potentially leading to the development of new therapeutic agents .

Structure-Activity Relationship (SAR)

The structural characteristics of 2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethanone are crucial for its biological activity. The SAR studies suggest that:

- Trifluoromethyl Group : Enhances hydrophobic interactions.

- Methoxy Group : Influences electronic distribution and binding affinity.

These modifications can lead to improved selectivity and potency against targeted enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。